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Compound of Interest

Compound Name: Phenyl dichlorophosphate

Cat. No.: B058146

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for phenyl
dichlorophosphate, a key intermediate in organic synthesis and drug discovery. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics, offering insights into its structural confirmation and analysis.

Spectroscopic Data Summary

The spectroscopic data for phenyl dichlorophosphate is summarized below, providing a quick
reference for its key analytical parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of phenyl
dichlorophosphate. The proton (*H), carbon-13 (*3C), and phosphorus-31 (3!P) NMR data are
presented in the following tables.

Table 1: *H NMR Spectroscopic Data for Phenyl Dichlorophosphate

Chemical Shift (8) ppm Multiplicity Assignment

~7.20-7.40 Multiplet Aromatic Protons (CeH5s)
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Note: The aromatic protons of the phenyl group typically appear as a complex multiplet in this
region.

Table 2: 13C NMR Spectroscopic Data for Phenyl Dichlorophosphate

Chemical Shift (8) ppm Assighment

~150 C-O (ipso-carbon)
~130 C-H (para-carbon)
~126 C-H (ortho-carbons)
~121 C-H (meta-carbons)

Note: The chemical shifts are approximate and can vary slightly based on the solvent and
experimental conditions.

Table 3: 3P NMR Spectroscopic Data for Phenyl Dichlorophosphate

Chemical Shift (8) ppm

~3-5

Note: The 3P chemical shift is relative to 85% H3POa.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in phenyl
dichlorophosphate. The characteristic absorption bands are detailed in the table below.

Table 4: IR Absorption Data for Phenyl Dichlorophosphate
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Wavenumber (cm~?) Bond Functional Group
~3060 C-H stretch Aromatic

~1590, 1490 C=C stretch Aromatic Ring

~1300 P=0 stretch Phosphoryl

~1020 P-O-C stretch Aryl Phosphate

~950 P-Cl stretch Phosphoryl Chloride
~770, 690 C-H bend Aromatic (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

phenyl dichlorophosphate. The key mass-to-charge ratios (m/z) are listed below.

Table 5: Mass Spectrometry Data for Phenyl Dichlorophosphate

mlz lon

210 [M]* (Molecular lon)
175 [M-CIJ*

111 [M-CeHsO]*

94 [CeHsOH]*

77 [CeHs]*

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation: A solution of phenyl dichlorophosphate (approximately 10-20 mg) is

prepared in a suitable deuterated solvent (e.g., CDCIs, 0.5-0.7 mL) in a 5 mm NMR tube. A
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small amount of tetramethylsilane (TMS) can be added as an internal standard for *H and 13C
NMR.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a
multinuclear probe is used.

H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 10-15 ppm.

Number of Scans: 16-64, depending on the concentration.

Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

Pulse Program: Standard single-pulse with proton decoupling.

Spectral Width: 200-250 ppm.

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

31p NMR Acquisition:

Pulse Program: Standard single-pulse with proton decoupling.

Spectral Width: ~100 ppm, centered around the expected chemical shift.

Number of Scans: 64-256.

Relaxation Delay: 2-5 seconds.

Reference: 85% H3POa4 as an external standard.
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Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like phenyl dichlorophosphate, a thin film is prepared
between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

Spectral Range: 4000-400 cm—1.

Resolution: 4 cm~1.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced via direct injection or through a gas
chromatograph (GC-MS).

Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used.

Data Acquisition (El mode):

lonization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-400.

Scan Rate: 1-2 scans/second.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the proposed
mass spectrometry fragmentation pathway for phenyl dichlorophosphate.
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Caption: Workflow for the spectroscopic analysis of phenyl dichlorophosphate.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic
Analysis of Phenyl Dichlorophosphate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058146#spectroscopic-data-analysis-of-phenyl-
dichlorophosphate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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